Unique Metabolite: 1 of 7 Tested Analogs Converted to p-Hydroxymandelonitrile in Sorghum Microsomal Assays
In a direct head-to-head comparison of seven candidate early intermediates in the tyrosine-to-p-hydroxymandelonitrile conversion pathway, N-hydroxytyrosine was the only compound among p-hydroxyphenylacetamide, 1-nitro-2-p-hydroxyphenylethane, p-hydroxyphenyl-pyruvic acid oxime, tyramine, N-hydroxytyramine, and N-hydroxytyrosine that was metabolized to p-hydroxymandelonitrile by microsomal preparations from dark-grown sorghum seedlings [1].
| Evidence Dimension | Metabolic conversion to p-hydroxymandelonitrile |
|---|---|
| Target Compound Data | Positive conversion (metabolized to product) |
| Comparator Or Baseline | p-hydroxyphenylacetamide, 1-nitro-2-p-hydroxyphenylethane, p-hydroxyphenyl-pyruvic acid oxime, tyramine, N-hydroxytyramine: No detectable conversion |
| Quantified Difference | Qualitative positive versus zero detectable conversion for all six comparators |
| Conditions | Microsomal preparation from dark-grown Sorghum bicolor seedlings; in vitro conversion assay |
Why This Matters
This functional exclusivity eliminates six structurally related analogs as viable substitutes for dhurrin pathway reconstitution studies.
- [1] Møller BL, Conn EE. The biosynthesis of cyanogenic glucosides in higher plants. N-Hydroxytyrosine as an intermediate in the biosynthesis of dhurrin by Sorghum bicolor (Linn) Moench. J Biol Chem. 1979;254(17):8575-8583. PMID: 468842. View Source
